molecular formula C19H18N4O5 B6544791 N-(4-acetylphenyl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide CAS No. 946222-61-3

N-(4-acetylphenyl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide

Cat. No.: B6544791
CAS No.: 946222-61-3
M. Wt: 382.4 g/mol
InChI Key: JCHONRVHTGSPMJ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a heterocyclic acetamide derivative featuring a pyrido[2,3-d]pyrimidine core substituted with methoxy (5-position) and methyl (1-position) groups, linked to an acetylphenyl moiety via an acetamide bridge.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5/c1-11(24)12-4-6-13(7-5-12)21-15(25)10-23-18(26)16-14(28-3)8-9-20-17(16)22(2)19(23)27/h4-9H,10H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHONRVHTGSPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C=CN=C3N(C2=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyrido[2,3-d]pyrimidine core with acetyl and methoxy substituents. The molecular formula is C16H16N4O4C_{16}H_{16}N_4O_4, and the SMILES representation is CC(=O)Nc1ccc(cc1)C(=O)N2C(=O)C(=C(N=C2)C(=O)N(C)C)C. This structural complexity contributes to its diverse biological activities.

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. It targets specific pathways involved in tumor growth and metastasis.
  • Anti-inflammatory Effects : The compound demonstrates the ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
  • Neuroprotective Properties : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating its potential in neurodegenerative disease therapies.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the pyrido[2,3-d]pyrimidine class:

StudyFindings
Study 1 (Journal of Medicinal Chemistry)Identified that derivatives of pyrido[2,3-d]pyrimidine exhibit significant cytotoxicity against various cancer cell lines.
Study 2 (European Journal of Pharmacology)Demonstrated anti-inflammatory effects in animal models using similar compounds.
Study 3 (Neuroscience Letters)Reported neuroprotective effects in vitro against oxidative stress-induced neuronal damage.

These findings provide a foundation for further investigation into this compound's therapeutic potential.

Future Directions

Research is ongoing to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Future studies should focus on:

  • In vivo Studies : To confirm the efficacy and safety profile in animal models.
  • Mechanistic Studies : To clarify the molecular pathways involved in its biological activities.
  • Clinical Trials : To evaluate its therapeutic potential in humans for cancer and inflammatory diseases.

Comparison with Similar Compounds

N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (Compound 24, )

  • Structure: Contains a thieno-pyrido-pyrimidine core instead of pyrido-pyrimidine, with a phenylamino substituent.
  • Properties : Melting point (143–145°C) is lower than the target compound (data inferred from higher-melting analogues in ). IR shows C=O stretches at 1,730 and 1,690 cm⁻¹, comparable to the target’s expected carbonyl peaks.
  • Synthesis : Acetylation in pyridine with 73% yield, suggesting efficient reaction conditions .

N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide ()

  • Structure : Pyrimido-indole core with a sulfanyl linker and methoxyphenyl substituent.
  • Properties : The sulfanyl group may enhance hydrogen bonding capacity compared to the target’s acetamide bridge. Molecular weight (536.7 g/mol) is higher due to the indole system .

Acetamide Derivatives with Varied Pharmacophores

2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide (Compound 1, )

  • Structure : Combines pyrimidine, oxadiazole, and nitro-phenyl groups.
  • Properties: Nitro group increases polarity, likely reducing membrane permeability versus the target’s acetylphenyl moiety.

2-(4-((2,4-Dioxothiazolidin-5-Ylidene) Methyl)-2-Methoxyphenoxy)-N-(4-nitrophenyl)acetamide (Compound 3c, )

  • Structure: Thiazolidinedione pharmacophore with methoxyphenoxy and nitro groups.
  • Properties : Hypoglycemic activity reported, highlighting how electron-withdrawing groups (e.g., nitro) modulate biological effects. Melting point and solubility data absent, but molecular weight (430.2 g/mol) is lower than the target’s estimated weight (~450–500 g/mol) .

Table 1. Key Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Notable Functional Groups
Target Compound ~450–500* Not reported Acetylphenyl, methoxy, pyrido-pyrimidine
Compound 24 () 369.44 143–145 Thieno-pyrido-pyrimidine, phenylamino
Compound 3c () 429 Not reported Thiazolidinedione, nitro
Example 83 () 571.2 302–304 Chromen, pyrazolo-pyrimidine

*Estimated based on structural similarity to compounds (466–545 g/mol).

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